Tenilsetam

Übersicht

Beschreibung

Synthesis Analysis

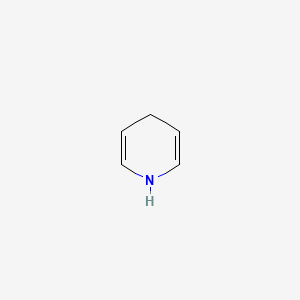

Research on Tenilsetam's synthesis is limited in the available literature. However, the process involves complex chemical reactions to achieve its unique molecular structure. The synthesis likely requires several steps, including the formation of the piperazinone ring and attachment of the thienyl group, to form the active compound. Detailed synthesis methods are proprietary and not widely disclosed in public research databases.

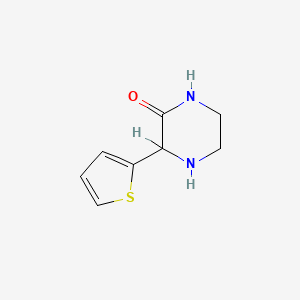

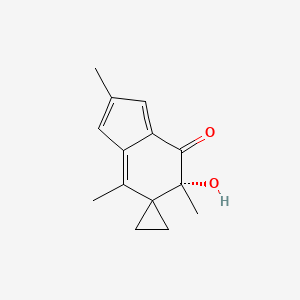

Molecular Structure Analysis

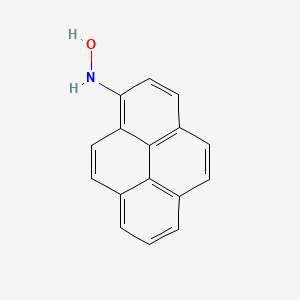

This compound's molecular structure comprises a piperazinone ring attached to a thienyl group. This configuration is crucial for its biological activity, allowing for the inhibition of AGE-mediated protein crosslinking. Studies employing X-ray diffraction, NMR spectroscopy, and quantum chemical calculations have assessed the conformational properties of this compound, revealing that the thienyl and 2-piperazinone rings are nearly perpendicular in the crystal state. This orientation is significant for its interaction with glycated proteins, blocking reactive sites and preventing further polymerization reactions (Amato et al., 1991).

Chemical Reactions and Properties

This compound exhibits a unique ability to inhibit the Maillard reaction, a non-enzymatic glycosylation process that leads to the formation of AGEs. It does so by covalently attaching to glycated proteins, thereby preventing further AGE polymerization. This chemical reaction underpins this compound's therapeutic potential, especially in conditions where AGEs play a critical role, such as Alzheimer's disease and diabetes-related complications. The drug's chemical properties, including its solubility, stability, and reactivity, are tailored to optimize this inhibitory action on the Maillard reaction (Shoda et al., 1997).

Wissenschaftliche Forschungsanwendungen

Tenilsetam has been extensively studied for its potential therapeutic applications in various fields:

Wirkmechanismus

Tenilsetam exerts its effects by covalently attaching to glycated proteins, thereby blocking the reactive sites for further polymerization reactions. This inhibition of AGE formation is believed to reduce the crosslinking of amyloid plaques and decrease the inflammatory response by diminishing the activation of phagocytosing microglia .

Similar Compounds:

Piracetam: Another cognition-enhancing drug, but with limited therapeutic efficiency compared to this compound.

Oxiracetam: Similar to Piracetam, it acts as a cognition-enhancing agent but is less effective in inhibiting AGE formation.

Pyroglutamic Acid: Known for its cognition-enhancing properties, but does not exhibit the same level of anti-glycation activity as this compound.

Uniqueness of this compound: this compound stands out due to its dual action as a cognition-enhancing agent and an inhibitor of AGE formation. This unique combination makes it a valuable compound in the treatment of neurodegenerative diseases and diabetic complications .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tenilsetam plays a significant role in biochemical reactions, particularly in inhibiting the Maillard reaction, which involves the non-enzymatic glycosylation of proteins. This reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications . This compound interacts with enzymes and proteins such as lysozyme, inhibiting glucose- and fructose-induced polymerization in a concentration-dependent manner . Additionally, this compound restores the enzymatic digestibility of collagen, indicating its potential to modulate protein interactions and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce the number of microglia, which are characteristic of neuroinflammation, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cognition-enhancing effects. For instance, it has been observed to improve psychomotor measures and cognitive abilities in patients with Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit protein crosslinking by AGEs. This compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions . This inhibition of AGE-derived crosslinking may reduce amyloid plaque formation and decrease the inflammatory response by diminishing microglial activation . Additionally, this compound’s effects on gene expression and enzyme activity further contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibitory effects on the Maillard reaction in vitro . In vivo studies with diabetic rats showed that this compound administration for 16 weeks suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta . These findings suggest that this compound maintains its biochemical activity over extended periods, potentially offering long-term therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with streptozotocin-induced diabetic rats, a dosage of 50 mg/kg per day effectively inhibited the Maillard reaction and reduced AGE accumulation . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Maillard reaction and AGE formation. It interacts with enzymes such as lysozyme and collagen, modulating their activity and stability . By inhibiting the formation of AGEs, this compound may influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like diabetes and Alzheimer’s disease .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which may affect its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and targeting specific tissues or organs.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenilsetam involves the reaction of 2-thiophenecarboxylic acid with piperazine under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Analyse Chemischer Reaktionen

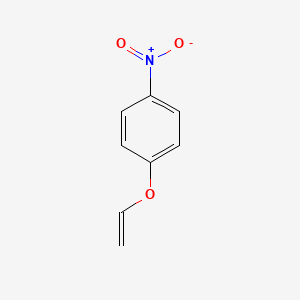

Types of Reactions: This reaction involves the interaction of reducing sugars with free amino groups on proteins to form Amadori products, which further undergo dehydration and rearrangement to form AGEs .

Common Reagents and Conditions: The Maillard reaction involving Tenilsetam typically requires reducing sugars such as glucose or fructose and occurs under physiological conditions (pH 7.4, 37°C) .

Major Products Formed: The major products formed from the reaction of this compound with reducing sugars are advanced glycation end-products (AGEs), which are known to alter the structural and functional properties of proteins .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACKDMGYMXYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006187 | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86696-86-8, 85606-97-9 | |

| Record name | Tenilsetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENILSETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

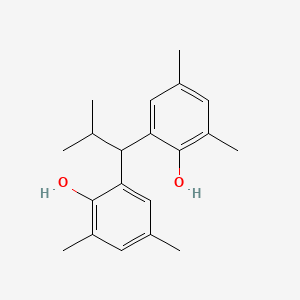

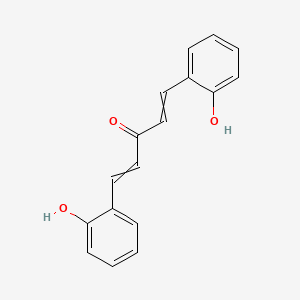

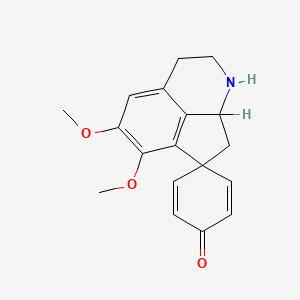

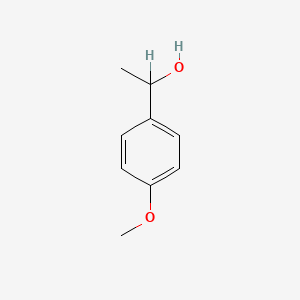

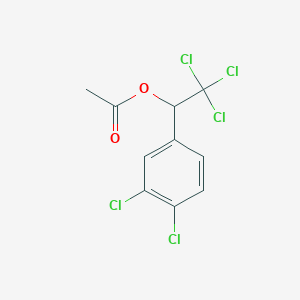

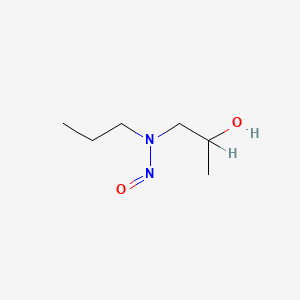

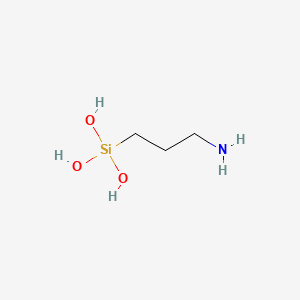

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)